molecular formula C8H15ClN2OS B1520407 4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride CAS No. 1251923-58-6

4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride

Cat. No. B1520407
CAS RN: 1251923-58-6
M. Wt: 222.74 g/mol
InChI Key: BMUOTNCFONCBNU-UHFFFAOYSA-N
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Description

The compound “4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride” is a complex organic molecule. It likely contains a pyrrolidine ring (a five-membered ring with one nitrogen atom and four carbon atoms) attached to a carbonyl group (C=O), which is in turn attached to a 1,3-thiazolidine ring (a five-membered ring with two carbon atoms, two hydrogen atoms, and one sulfur atom). The entire molecule is a hydrochloride, meaning it is paired with a chloride ion .

Scientific Research Applications

Antibacterial Agents

The pyrrolidine ring is often used to synthesize compounds with antibacterial properties. The structure-activity relationship (SAR) studies have shown that the substitution pattern on the pyrrolidine ring can significantly influence antibacterial activity . For instance, different N′-substituents on the pyrrolidine ring can lead to varying degrees of antibacterial efficacy. This suggests that “4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride” could be tailored to enhance its antibacterial properties through careful modification of its structure.

Drug Design and Stereochemistry

The stereogenicity of the pyrrolidine ring allows for the creation of enantiomerically pure compounds, which is crucial in drug design. The spatial orientation of substituents on the pyrrolidine ring can result in different biological profiles of drug candidates due to the different binding modes to enantioselective proteins . This characteristic makes “4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride” a valuable compound in the design of new drugs with specific biological activities.

Modulation of Physicochemical Properties

Incorporating heteroatomic fragments like pyrrolidine into drug molecules is a strategic approach to modify their physicochemical parameters. This can lead to improved absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles for drug candidates . Therefore, “4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride” could be used to optimize the ADME/Tox properties of new pharmaceuticals.

Enhancing Three-Dimensional (3D) Coverage

The non-planarity of the pyrrolidine ring, known as “pseudorotation,” contributes to increased three-dimensional coverage. This is beneficial for exploring the pharmacophore space more efficiently and can lead to the discovery of novel biologically active compounds . “4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride” can be utilized to create drugs with unique 3D structures, potentially leading to new therapeutic agents.

Natural Product Synthesis

Pyrrolidine derivatives are found in various natural products, including alkaloids and flavonoids, which possess diverse pharmacological effects. The compound could be used as a building block in the synthesis of complex natural products that have antibacterial properties . This application is particularly relevant in the context of increasing bacterial resistance to traditional antibiotics.

Mechanism of Action

Future Directions

The future directions for research on “4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride” would likely depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. If it has unique chemical properties, it could be used in the development of new synthetic methods .

properties

IUPAC Name

pyrrolidin-1-yl(1,3-thiazolidin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS.ClH/c11-8(7-5-12-6-9-7)10-3-1-2-4-10;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUOTNCFONCBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CSCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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